Cas no 898764-61-9 ((4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone)
(4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
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- 4-CHLORO-2-FLUORO-4'-(3-PYRROLINOMETHYL) BENZOPHENONE
- (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
- LogP
- (4-chloro-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
- N-ACETYL-O-(4-HYDROXY-3,5-DIIODOPHENYL)-3,5-DIIODO-L-TYROSINE
- (4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- 898764-61-9
- 1-{[4-(4-chloro-2-fluorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole
- MFCD03841874
- AKOS016020094
- (4-Chloro-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
- (4-Chloro-2-fluorophenyl)[4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone
- DTXSID10643048
- 4-CHLORO-2-FLUORO-4'-(3-PYRROLINOMETHYL)BENZOPHENONE
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- MDL: MFCD03841874
- Inchi: 1S/C18H15ClFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
- InChI Key: DAZKYNATJFBESU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)C(C1C=CC(=CC=1)CN1CC=CC1)=O
Computed Properties
- Exact Mass: 315.08300
- Monoisotopic Mass: 315.0826200Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 4.01980
(4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204636-1g |
4-chloro-2-fluoro-4'-(3-pyrrolinomethyl) benzophenone |
898764-61-9 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 204636-2g |
4-chloro-2-fluoro-4'-(3-pyrrolinomethyl) benzophenone |
898764-61-9 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 204636-5g |
4-chloro-2-fluoro-4'-(3-pyrrolinomethyl) benzophenone |
898764-61-9 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| Chemenu | CM297802-1g |
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898764-61-9 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB364662-1 g |
4-Chloro-2-fluoro-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898764-61-9 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| abcr | AB364662-2 g |
4-Chloro-2-fluoro-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898764-61-9 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB364662-1g |
4-Chloro-2-fluoro-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898764-61-9 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB364662-2g |
4-Chloro-2-fluoro-4'-(3-pyrrolinomethyl) benzophenone, 97%; . |
898764-61-9 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| A2B Chem LLC | AH90411-1g |
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898764-61-9 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH90411-2g |
(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone |
898764-61-9 | 97% | 2g |
$1169.00 | 2024-04-19 |
(4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Suppliers
(4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Recent Advances in the Study of (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS: 898764-61-9)
The compound (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS: 898764-61-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a selective inhibitor of specific protein kinases involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone exhibits high affinity for the JAK-STAT signaling pathway, which is implicated in autoimmune diseases and certain cancers. The study utilized X-ray crystallography to reveal the precise binding interactions between the compound and the kinase domain, providing a structural basis for its inhibitory activity.
In addition to its kinase inhibitory properties, recent research has explored the compound's potential as a modulator of cellular apoptosis. A 2024 preprint article on bioRxiv reported that (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone induces apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as Bax and caspase-3. The study employed high-throughput screening and flow cytometry to validate these findings, suggesting that the compound could serve as a lead candidate for anticancer drug development.
Further investigations have also addressed the pharmacokinetic and toxicological profiles of (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone. A recent preclinical study conducted by a multinational pharmaceutical consortium evaluated the compound's bioavailability, metabolic stability, and safety in rodent models. The results, published in the European Journal of Pharmaceutical Sciences, indicated favorable oral absorption and minimal off-target effects, supporting its progression to further clinical evaluation.
Despite these promising findings, challenges remain in the optimization of (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone for clinical use. Current research efforts are directed toward improving its solubility and reducing potential drug-drug interactions. Collaborative initiatives between academic institutions and industry partners are underway to synthesize derivatives with enhanced therapeutic indices. These efforts are expected to yield next-generation compounds with improved efficacy and safety profiles.
In conclusion, (4-chloro-2-fluoro-phenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone (CAS: 898764-61-9) represents a promising scaffold for the development of novel therapeutics targeting kinase-mediated pathways and apoptosis. Ongoing research continues to uncover its multifaceted biological activities, paving the way for its potential application in treating a range of diseases, from cancer to inflammatory disorders. Future studies will be critical in translating these preclinical findings into clinical benefits.
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